molecular formula C15H17N3O4 B4581270 3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4581270
M. Wt: 303.31 g/mol
InChI Key: KMWQDCZCXXLRTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, closely related to the target compound, often involves reactions between substituted carbonyl compounds and ethyl γ-bromo-β-methoxycrotonate, leading to various substituted pyrazolones. For instance, reactions in benzene have been reported to yield 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, demonstrating the versatility of this approach in synthesizing pyrazole derivatives with specific functional groups (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

Investigations into the molecular structure of related pyrazole derivatives have utilized X-ray diffraction methods, revealing specific crystalline structures and intermolecular interactions. For example, studies have detailed the crystallization in the trigonal space group and the presence of O-H⋯O and O-H⋯S hydrogen bonds stabilizing the crystal packing, indicative of the complex molecular geometry and interaction patterns within these compounds (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature. For instance, the synthesis of diamides from p-aminobenzoic acid derivatives showcases the ability of these compounds to participate in acylation reactions, leading to diverse chemical structures (Agekyan & Mkryan, 2015).

Scientific Research Applications

Biomarkers for Tobacco and Cancer

  • Hecht (2002) discusses how human urinary carcinogen metabolites serve as biomarkers for investigating tobacco and cancer, highlighting the utility of assays like NNAL for studies on environmental tobacco smoke exposure and their critical role in future research on tobacco products and strategies for harm reduction (Hecht, 2002).

Phosphonic Acid Applications

  • Sevrain et al. (2017) review the preparation and diverse applications of phosphonic acids, including their use in drug development, bone targeting, and the design of supramolecular materials, highlighting the synthesis methods and broad research fields covering chemistry, biology, and physics (Sevrain et al., 2017).

Plant Biology and Ethylene Precursor

  • Van de Poel and Van Der Straeten (2014) discuss 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, not just as an ethylene precursor but also its various roles, including as a signal molecule, highlighting its sophisticated transport mechanism and potential underestimated role in plant biology (Van de Poel & Van Der Straeten, 2014).

Knoevenagel Condensation and Anticancer Agents

  • Tokala et al. (2022) discuss the contribution of Knoevenagel condensation products toward the development of anticancer agents, emphasizing the reaction's utility in generating biologically active molecules with remarkable anticancer activity (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

3-[1-(3-methoxyphenyl)ethylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-9(10-5-4-6-11(7-10)22-3)16-14(19)13-12(15(20)21)8-18(2)17-13/h4-9H,1-3H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWQDCZCXXLRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[1-(3-Methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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